![molecular formula C23H20N2O3 B3259240 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol CAS No. 315234-94-7](/img/structure/B3259240.png)
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol
Vue d'ensemble
Description
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol, also known as MNPI, is a chemical compound that belongs to the indole family. It has been studied for its potential use in scientific research due to its unique properties and potential applications.
Mécanisme D'action
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol acts as a partial agonist at the serotonin 5-HT2A receptor, which means that it binds to the receptor and activates it, but not to the same extent as a full agonist. This results in a less pronounced response compared to a full agonist. 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol has also been shown to have an effect on the dopamine D2 receptor, which is involved in the regulation of movement and reward.
Biochemical and Physiological Effects:
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in cognitive function and decision making. 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol has also been shown to increase the activity of the prefrontal cortex and the hippocampus, which are involved in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the receptor and its function. However, 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol is a complex compound that requires specialized equipment and expertise to synthesize, which can make it difficult to obtain in large quantities. Additionally, 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several future directions for research on 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol. One direction is to further investigate its potential use in the treatment of neurological disorders, such as depression and anxiety. Another direction is to study its effects on other receptors and neurotransmitters, such as the dopamine D2 receptor and the glutamate receptor. Additionally, future research could focus on optimizing the synthesis of 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol to make it more accessible for scientific research.
Applications De Recherche Scientifique
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol has been studied for its potential use in scientific research due to its unique properties. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in a wide range of physiological processes, including mood regulation and perception. 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol has also been shown to have potential applications in the treatment of neurological disorders, such as depression and anxiety.
Propriétés
IUPAC Name |
1-hydroxy-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-16-11-13-17(14-12-16)20(15-24(26)27)22-19-9-5-6-10-21(19)25(28)23(22)18-7-3-2-4-8-18/h2-14,20,28H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHGGAWMVAOFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(N(C3=CC=CC=C32)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



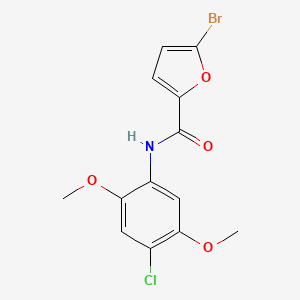
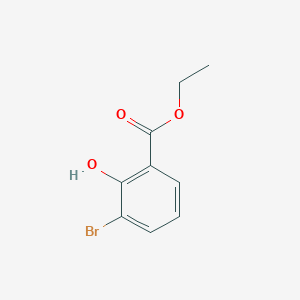
![4-(4-morpholinylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3259186.png)
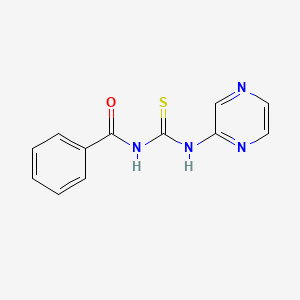
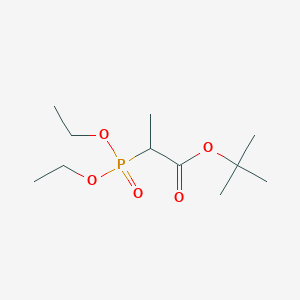
![2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate](/img/structure/B3259206.png)

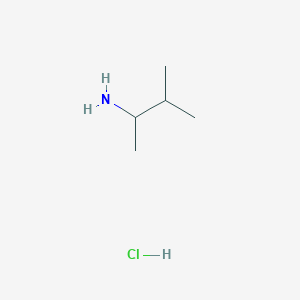
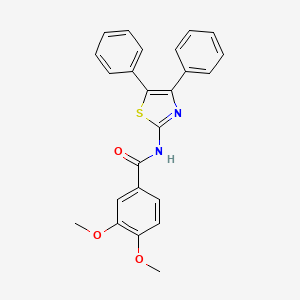

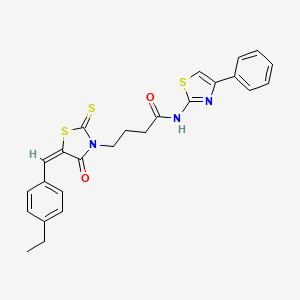

![7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol](/img/structure/B3259263.png)
![alpha,alpha'-[[(1-Oxododecyl)imino]di-2,1-ethanediyl]bis[omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B3259269.png)